molecular formula C6H5BrO3S B066574 5-Bromo-4-methoxythiophene-3-carboxylic acid CAS No. 162848-23-9

5-Bromo-4-methoxythiophene-3-carboxylic acid

Cat. No. B066574
CAS RN: 162848-23-9
M. Wt: 237.07 g/mol
InChI Key: OMNYIQIDPSRNES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-methoxypyridine carboxylic acids, which share a similar functional group arrangement with 5-Bromo-4-methoxythiophene-3-carboxylic acid, involves multiple steps, including regioselective bromination, methoxylation, and hydrolysis. Hirokawa et al. (2000) described an efficient synthesis route for a bromo-methoxypyridine derivative, highlighting the potential methodologies that could be adapted for synthesizing this compound (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

Investigations into similar compounds with bromo, methoxy, and carboxylic acid functional groups reveal detailed insights into their molecular structures, including bond lengths, angles, and conformational arrangements. For example, Morzyk-Ociepa et al. (2004) performed a crystal and molecular structure analysis of 5-methoxyindole-2-carboxylic acid, providing valuable data that could be relevant for understanding the structure of this compound (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Chemical Reactions and Properties

Chemical reactions involving bromo- and methoxy-substituted compounds often leverage the reactive nature of the bromine atom for further functionalization, and the methoxy group's influence on electron density and reactivity. The synthesis and photochromic properties of dihetarylethenes discussed by Shepelenko et al. (2014), involving bromophenyl and methylthiophene components, can provide insights into the types of chemical reactions this compound might undergo (Shepelenko, Makarova, & Karamov, 2014).

Physical Properties Analysis

The physical properties of a compound like this compound can be inferred from studies on related molecules, focusing on solubility, melting points, and crystalline forms. For instance, the work by Kumarasinghe et al. (2009) on pyrazol-propionic acid derivatives emphasizes the role of functional groups in dictating the physical properties of bromo- and methoxy-substituted carboxylic acids (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential chemical transformations of this compound, can be explored through the lens of its functional groups. Research on compounds with similar structural motifs, such as the study on bromonicotinic acid derivatives by Li (2009), sheds light on the chemical behavior and potential applications of this compound (Li, 2009).

Scientific Research Applications

Chemical Synthesis and Functional Materials

Carboxylic acids serve as pivotal intermediates in the synthesis of a wide range of compounds due to their reactive carboxyl groups. The structural attributes of 5-Bromo-4-methoxythiophene-3-carboxylic acid, such as the bromo and methoxy substituents, potentially enhance its utility in synthesizing heterocyclic compounds, pharmaceuticals, and agrochemicals. Similar to the way phosphonic acids are utilized for surface functionalization and as bioactive molecules, this compound could be explored for designing supramolecular materials and hybrid structures, as well as for bioconjugation purposes (Sevrain et al., 2017).

Organic Electronics and Polymer Chemistry

The thiophene moiety is a critical component in conducting polymers and organic electronics, suggesting that this compound could play a role in the development of organic semiconductors, photovoltaic cells, and light-emitting diodes (LEDs). The bromo and methoxy groups offer points of functionalization that could lead to new materials with tailored electronic properties. Research on poly(3,4-ethylenedioxythiophene) (PEDOT) demonstrates the significance of thiophene derivatives in enhancing electrical conductivity and thermal stability, which could be applicable to derivatives of the compound (Zhu et al., 2017).

Biocatalysis and Green Chemistry

Carboxylic acids are known for their role in green chemistry and biocatalysis, acting as precursors or intermediates in the synthesis of biorenewable chemicals. Given the structural complexity of this compound, it could find applications in enzymatic reactions and biotransformations, contributing to the sustainable production of chemicals and fuels. The research on carboxylic acids in microbial fermentation processes highlights the potential of such compounds in biotechnological applications, offering a perspective on how this specific carboxylic acid could be used in similar contexts (Jarboe et al., 2013).

Safety and Hazards

The compound is classified as STOT SE 3 (H335), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), Acute Tox. 4 (H302), Acute Tox. 4 (H312), and Acute Tox. 4 (H332) . This means it may cause respiratory irritation, skin irritation, eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-bromo-4-methoxythiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNYIQIDPSRNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380900
Record name 5-bromo-4-methoxythiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162848-23-9
Record name 5-Bromo-4-methoxy-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162848-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-4-methoxythiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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